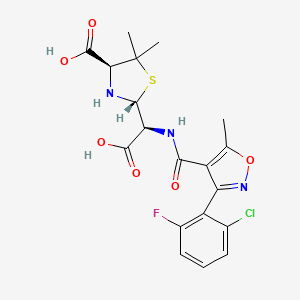
D-Glucose-6,6-d2
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of D-Glucose-6,6-d2 involves multiple steps, starting from D-glucose as the raw material. The process includes the protection of glucose, introduction of deuterium, and subsequent deprotection and purification stages. For example, K. Kakinuma described a chemical synthesis that includes the formation of deuterated acetylene functionality from D-glucose, its stereospecific reduction, and dihydroxylation, followed by separation of stereoisomers based on D-glucose's intrinsic chirality and deprotection steps (Kakinuma, 1984).
Molecular Structure Analysis
The molecular structure of this compound is closely related to that of natural glucose, with the only difference being the presence of deuterium atoms. The precise determination of the crystal and molecular structure of alpha-D-glucose by G. M. Brown and H. A. Levy provides insights into the bond lengths and angles that are expected to be similar in this compound (Brown & Levy, 1965).
Wissenschaftliche Forschungsanwendungen
Biochemie: Metabolische Tracers
D-Glucose-6,6-d2 wird in Studien zur metabolischen Tracers verwendet, um die Pfade und Mechanismen des Glukosestoffwechsels zu verstehen {svg_1}. Durch die Verfolgung des Einbaus von Deuterium in Stoffwechselprodukte können Forscher den Fluss von Glukose in Zellen und Geweben aufklären, was Einblicke in Erkrankungen wie Diabetes und Fettleibigkeit liefert.
Pharmakologie: Arzneimittelentwicklung
In der pharmakologischen Forschung dient this compound als Werkzeug zur Untersuchung der Pharmakokinetik von Arzneimitteln {svg_2}. Es kann verwendet werden, um Arzneimittel oder Arzneimittelmetaboliten zu markieren, was eine detaillierte Untersuchung ihrer Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper ermöglicht.
Medizinische Forschung: Diagnostische Bildgebung
Deuterierte Glukose wird in diagnostischen Bildgebungstechniken wie der Magnetresonanztomographie (MRT) eingesetzt, um den Kontrast von Bildern zu verbessern {svg_3}. Diese Anwendung ist besonders nützlich bei der Identifizierung von Tumoren und anderen Anomalien in Geweben.
Lebensmittelwissenschaft: Nachweis von Krankheitserregern
This compound wird bei der Entwicklung von Biosensoren zum Nachweis von lebensmittelbedingten Krankheitserregern verwendet {svg_4}. Die Verbindung dient als Reduktionsmittel bei der Synthese von Goldnanopartikeln, die zur kolorimetrischen Detektion von Bakterien in Lebensmittelproben verwendet werden.
Umweltwissenschaften: Verfolgung von Schadstoffen
In den Umweltwissenschaften kann this compound verwendet werden, um den Abbau organischer Schadstoffe zu verfolgen {svg_5}. Seine stabile isotopenmarkierte Kennzeichnung ermöglicht die Überwachung von glukoseabgeleitetem Kohlenstoff durch verschiedene Umweltprozesse.
Chemieingenieurwesen: Prozessoptimierung
Chemieingenieure verwenden this compound, um biochemische Prozesse zu optimieren {svg_6}. Die Deuterium-Markierung hilft bei der Untersuchung von Reaktionsmechanismen und -kinetiken, was für die Gestaltung effizienter industrieller Prozesse unerlässlich ist.
Materialwissenschaften: Synthese von Biomaterialien
In den Materialwissenschaften wird this compound bei der Synthese von Biomaterialien verwendet {svg_7}. Seine Einarbeitung in Polymere und andere Materialien kann einzigartige physikalische Eigenschaften verleihen und die Materialleistung verbessern.
Analytische Chemie: Methodenentwicklung
Analytische Chemiker verwenden this compound zur Entwicklung neuer analytischer Methoden {svg_8}. Es dient als Standard zur Kalibrierung von Instrumenten und Validierung analytischer Techniken, um Genauigkeit und Präzision bei Messungen zu gewährleisten.
Wirkmechanismus
Target of Action
D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Mode of Action
The mode of action of this compound involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .
Biochemical Pathways
This compound is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Result of Action
The result of the action of this compound is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Action Environment
The action environment of this compound is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VARZTKRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940518 | |
| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18991-62-3 | |
| Record name | Glucose, 6,6-dideutero | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?
A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



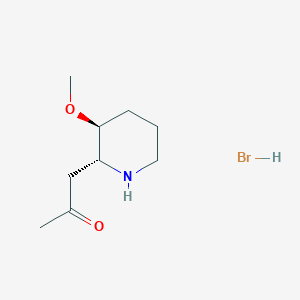

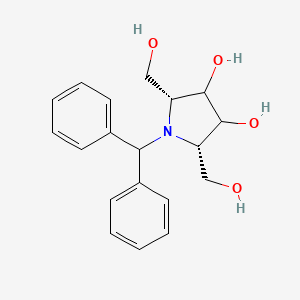
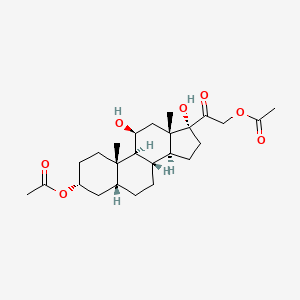
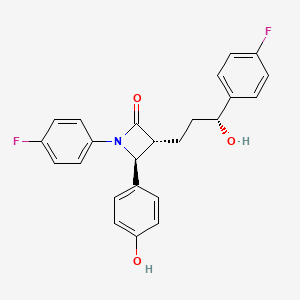

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)


